Difuroyl Disulfide
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Overview
Description
Difuroyl Disulfide is a chemical compound characterized by the presence of two furoyl groups connected by a disulfide bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and peptides. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difuroyl Disulfide can be synthesized through the oxidation of thiols. One common method involves the reaction of furoyl thiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a continuous flow process where furoyl thiol is reacted with an oxidizing agent in a controlled environment. This method ensures a consistent and high yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Difuroyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The furoyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly acidic pH.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of furoyl thiol.
Substitution: Formation of various substituted furoyl derivatives.
Scientific Research Applications
Difuroyl Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: Studied for its role in protein folding and stabilization. Disulfide bonds are crucial in maintaining the structural integrity of proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems where disulfide bonds can be used to release drugs in a controlled manner.
Industry: Utilized in the production of self-healing materials and polymers. The dynamic nature of disulfide bonds allows for the development of materials that can repair themselves under certain conditions.
Mechanism of Action
The mechanism of action of Difuroyl Disulfide primarily involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a critical role in the stabilization of protein structures. The formation of a disulfide bond between two cysteine residues in a protein can significantly impact its folding and stability. In drug delivery systems, the cleavage of disulfide bonds can be triggered by the reducing environment within cells, leading to the release of the therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl Disulfide: Similar structure with benzyl groups instead of furoyl groups.
Dimethyl Disulfide: Contains methyl groups instead of furoyl groups.
Diethyl Disulfide: Contains ethyl groups instead of furoyl groups.
Uniqueness
Difuroyl Disulfide is unique due to the presence of furoyl groups, which impart distinct chemical properties compared to other disulfides. The aromatic nature of the furoyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C10H6O4S2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |
InChI Key |
LUHDTJVPLYZWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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